5-Methylspiro[3.5]non-5-en-1-one
Description
Structural Classification and Nomenclature within Spirocyclic Systems
The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The prefix "spiro" is used to denote the presence of a spiro junction. nih.gov This is followed by square brackets containing the number of carbon atoms in each ring, starting with the smaller ring and separated by a period, excluding the spiro atom itself. The total number of carbon atoms in the bicyclic system dictates the parent alkane name.
For 5-Methylspiro[3.5]non-5-en-1-one, the spiro system consists of a cyclobutane (B1203170) ring (four carbons, but three excluding the spiro atom) and a cyclohexene (B86901) ring (six carbons, but five excluding the spiro atom). Therefore, the parent spiroalkane is spiro[3.5]nonane. nih.gov The numbering starts in the smaller ring at a carbon adjacent to the spiro atom, proceeds around the small ring, then through the spiro atom, and around the larger ring. The presence of a double bond and a ketone are indicated by the suffixes "-en-" and "-one," respectively, with their positions denoted by locants. The methyl group is also assigned a locant. Thus, the systematic IUPAC name for the compound is 5-methylspiro[3.5]non-5-en-1-one.
Spirocyclic compounds can be carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more ring atoms are heteroatoms such as oxygen, nitrogen, or sulfur. nih.gov 5-Methylspiro[3.5]non-5-en-1-one is a carbocyclic spiroketone.
Significance of Spiroketone Scaffolds in Advanced Organic Synthesis
The unique and rigid three-dimensional geometry of spiroketone scaffolds makes them highly valuable in various areas of advanced organic synthesis, particularly in drug discovery and materials science. The constrained conformation of the rings can lead to enhanced binding affinity and selectivity for biological targets, as the molecule is pre-organized for interaction. This can reduce the entropic penalty upon binding, a favorable characteristic in the design of potent pharmaceuticals.
Spirocyclic motifs are found in a wide array of natural products exhibiting significant biological activities. The incorporation of a spiroketone unit can influence a molecule's pharmacokinetic properties, such as metabolic stability and cell permeability. The tetrahedral nature of the spiro carbon introduces a distinct three-dimensional arrangement that can be exploited to create novel molecular frameworks with diverse biological functions.
In materials science, the rigid structure of spiro compounds can be utilized to create materials with specific optical and electronic properties. The perpendicular arrangement of the rings can prevent π-stacking in conjugated systems, which is beneficial for maintaining high fluorescence quantum yields in the solid state.
Current Research Trajectories in Spiro[3.5]nonane and Analogous Spiroketone Chemistry
Current research in the field of spiro[3.5]nonane and related spiroketones is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies, the discovery of new bioactive molecules, and the exploration of their potential in asymmetric catalysis.
Synthetic chemists are continuously exploring more efficient and stereoselective ways to construct the spiro[3.5]nonane framework. These methods often involve intramolecular cyclization reactions, cycloadditions, and ring-expansion strategies. The development of catalytic asymmetric methods to control the stereochemistry of the spirocenter is a particularly active area of research, as the chirality of the spiro atom can have a profound impact on the biological activity of the molecule.
In medicinal chemistry, there is a growing interest in the synthesis of spiroketone libraries for high-throughput screening to identify new drug leads. The spiro[3.5]nonane scaffold is seen as a privileged structure that can be decorated with various functional groups to generate a diverse collection of compounds for biological evaluation.
Furthermore, chiral spirocyclic ligands are being investigated for their application in asymmetric catalysis. The well-defined and rigid structure of these ligands can create a chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.
While specific research on 5-Methylspiro[3.5]non-5-en-1-one is not extensively documented in publicly available literature, the broader research on spiro[3.5]nonane and spiroketone derivatives continues to be a vibrant and promising field of chemical science. The foundational knowledge gained from studying these related systems provides a strong basis for understanding the potential properties and reactivity of 5-Methylspiro[3.5]non-5-en-1-one.
Properties
CAS No. |
79402-31-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
9-methylspiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C10H14O/c1-8-4-2-3-6-10(8)7-5-9(10)11/h4H,2-3,5-7H2,1H3 |
InChI Key |
OXPOWLPQMUNFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC12CCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylspiro 3.5 Non 5 En 1 One and Its Spiro 3.5 Nonane Analogs
Foundational Strategies for Spiroketone Construction
The synthesis of spiroketones, including the spiro[3.5]nonane skeleton, employs several powerful chemical reactions. These strategies are designed to efficiently assemble the unique architecture of these molecules.
Cycloaddition reactions are a cornerstone in the synthesis of cyclic and spirocyclic compounds. libretexts.org These reactions involve the joining of two or more unsaturated molecules to form a new ring.
The [3+2] cycloaddition is a powerful method for constructing five-membered rings, which can be integral to the formation of spirocyclic systems. sci-rad.com This type of reaction involves a three-atom component and a two-atom component, which react to form a five-membered ring. sci-rad.com While not directly forming the spiro[3.5]nonane system, these reactions are crucial for synthesizing related spiro-heterocyclic compounds and can be adapted for more complex structures. For instance, the reaction of azomethine ylides with alkenes is a common way to produce pyrrolidine-containing spirocycles. nih.govacs.org The versatility of this method allows for the creation of a diverse range of spiro compounds with a high degree of stereocontrol. acs.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Ref |
| Isatin-derived azomethine ylide | Maleimide | Mild conditions | Spiro[1-azabicyclo[3.2.0]heptane] | Up to 93% | acs.org |
| 4-methoxybenzonitrile N-oxide | Isatin (B1672199) | Room temperature | Spirocyclic cycloadduct | 76% | sci-rad.com |
| Azomethine ylide | 3-phenacylidneoxindoline-2-one | Ethanol | Polysubstituted spiro[indoline-3,3'-pyrrolidine] | Good | researchgate.net |
This table showcases examples of [3+2] cycloaddition reactions used to synthesize various spirocyclic systems.
The Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient method for forming six-membered rings and has been applied to the synthesis of spiro[3.5]nonane derivatives. rsc.orgnih.gov This reaction involves the combination of a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule with a double or triple bond). nih.gov Intramolecular versions of the Diels-Alder reaction, where the diene and dienophile are part of the same molecule, are particularly useful for constructing complex, multi-ring systems, including spirocycles. masterorganicchemistry.com The stereochemistry of the resulting product is well-controlled, making it a powerful tool in organic synthesis. nih.gov For example, an exo-selective Diels-Alder reaction has been a key step in the synthesis of the spirocyclic core of certain natural products. rsc.org
| Diene | Dienophile | Conditions | Product | Ref |
| (S)-(-)-a-methylbenzylamine derivative | Internal alkene | Heat | Spirocyclic imine | rsc.org |
| Chalcone derivative | Prenylated diene | MaDA enzyme, Tris-HCl buffer, pH 8.0 | Diel-Alder Adduct | nih.gov |
| Tethered diene and dienophile | Thermal | Bicyclic system (e.g., spiro[5.5]undecane) | masterorganicchemistry.com |
This table provides examples of Diels-Alder reactions for the synthesis of spirocyclic compounds.
Ring expansion reactions provide an alternative route to spiro[3.5]nonanes. These methods often start with a smaller ring, such as a cyclobutane (B1203170), which is then expanded to form a larger ring. A common strategy involves the rearrangement of a carbocation intermediate adjacent to the ring. For instance, the treatment of a cyclobutylmethyl derivative with a Lewis acid can induce a rearrangement where the cyclobutane ring expands to a cyclopentane. While this example shows a 4- to 5-membered ring expansion, similar principles can be applied to construct the spiro[3.5]nonane system from a suitable precursor. youtube.comyoutube.comyoutube.com The reaction of bis(trimethylsilyloxy)cyclobutene derivatives with orthoesters can lead to adducts that are readily converted into spirocycloethers, which can then undergo further insertions to expand the ring system. nih.gov
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgbyjus.comlibretexts.org This reaction can be adapted for the synthesis of spirocyclic compounds. numberanalytics.com For example, an intramolecular Reformatsky reaction can be used to form cyclic structures, including spiro-β-lactams, which are four-membered cyclic amides. researchgate.net While not directly forming spiro[3.5]nonanes, the β-hydroxy esters or β-lactams produced can serve as versatile intermediates for further transformations to construct the desired spiro[3.5]nonane skeleton. The reaction is known for its ability to be performed in the presence of highly hindered ketones. byjus.com
The general mechanism involves the formation of an organozinc reagent (a Reformatsky enolate) from the α-halo ester and zinc. libretexts.org This enolate then adds to the carbonyl group of the aldehyde or ketone. libretexts.org
The development of organocatalysis has provided powerful tools for the asymmetric synthesis of chiral molecules, including spiroketones. oaepublish.com Organocatalysts are small organic molecules that can catalyze chemical reactions with high enantioselectivity, meaning they produce one enantiomer (a non-superimposable mirror image) of a chiral molecule in excess over the other. This is particularly important in medicinal chemistry, where the biological activity of a molecule can be dependent on its stereochemistry. nih.gov
Various organocatalytic strategies have been developed for the synthesis of chiral spiroketones. rsc.orgnih.gov These include reactions that utilize chiral amines, phosphoric acids, and other small molecules as catalysts. nih.govrice.edu For example, chiral phosphoric acids have been used to catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters to produce spiro[pyrrolidin-3,3′-oxindole] derivatives with high yields and excellent stereoselectivities. rice.edu Similarly, chiral spirocyclic 1,3-diketones can be synthesized via an organo-cation catalyzed transannular C-acylation of enol lactones. rsc.org These methods offer a metal-free and environmentally friendly approach to the synthesis of complex chiral spirocyclic frameworks. oaepublish.com
| Catalyst Type | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Ref |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | Methyleneindolinones, aldehydes, amino esters | Spiro[pyrrolidin-3,3′-oxindole] | Up to 98% | rice.edu |
| SPA-triazolium bromide | Transannular C-acylation | Enol lactones | Spirocyclic 1,3-diketone | Moderate to high | rsc.org |
| Secondary Amine | [4+2] Cycloaddition | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | Chiral 1,2-oxazinane (B1295428) spiro-oxindole | Good | nih.gov |
| Thiourea-based catalyst | Michael/alkylation cascade | Alkenyl-butenolides, isatin ketimines | Spiro[pyrrolidin-3,20-oxindoles] | >99% | oaepublish.com |
This table summarizes various organocatalytic methods for the asymmetric synthesis of chiral spiroketones.
Transition Metal-Catalyzed Cyclizations Leading to Spirocyclic Ketones
Transition metal catalysis has emerged as a powerful tool in the synthesis of complex cyclic systems, and spirocyclic ketones are no exception. These methods often involve the formation of new carbon-carbon bonds under mild conditions with high degrees of selectivity. A variety of transition metals, including rhodium, ruthenium, and cobalt, have been employed to catalyze cyclization reactions that lead to spiroketones. researchgate.netnih.gov
One common strategy involves the intramolecular cyclization of a linear precursor that contains both a ketone and a reactive functional group, such as an alkene or alkyne. nih.gov For instance, a rhodium catalyst can facilitate the cyclization of a keto-alkyne to form a spiro-enone derivative. nih.gov The mechanism often involves the coordination of the metal to the alkyne, followed by a nucleophilic attack from the enolate of the ketone to form the spirocyclic ring system.
Another approach is the use of a ruthenium-catalyzed dehydrative cyclization. In this method, a ketone-containing allylic alcohol can be converted into a spirocarbocycle in a one-pot reaction. mdpi.com This process is noteworthy for its ability to create a spiro-all-carbon quaternary center with high stereoselectivity. mdpi.com The choice of the metal catalyst and the ligands is crucial in controlling the regioselectivity and stereoselectivity of the cyclization.
Solid-Phase Synthesis Techniques for Spirocyclic Architectures
Solid-phase synthesis has revolutionized the production of large libraries of compounds for drug discovery and materials science. rsc.org This technique, which involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions, offers several advantages, including ease of purification and the potential for automation. rsc.orgwikipedia.org
The application of solid-phase synthesis to the construction of spirocyclic architectures has been demonstrated, particularly for spiro[5.5]ketals. researchgate.netwikipedia.org While specific examples for spiro[3.5]nonan-1-ones are less common, the general principles are applicable. A typical solid-phase synthesis of a spirocycle might involve anchoring a precursor molecule to the resin, followed by a sequence of reactions to build the spirocyclic core. The final product is then cleaved from the solid support.
One of the key advantages of solid-phase synthesis is the ability to use a large excess of reagents to drive reactions to completion, leading to high yields. wikipedia.org The purification process is simplified to washing the resin to remove excess reagents and byproducts. wikipedia.org However, a limitation is the difficulty in monitoring the reaction progress directly on the solid support, often relying on indirect methods like IR spectroscopy. wikipedia.org
One-Pot Multicomponent Reactions for Efficient Spiroketone Formation
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. rsc.org These reactions are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and save time and resources. rsc.orgrsc.org
The synthesis of spiroketones has been a fertile ground for the application of MCRs. For example, the synthesis of spirooxindole derivatives, which contain a spiro-fused ring system, has been achieved through a cascade Michael-Michael-aldol reaction. nih.gov In this reaction, an isatin derivative, a methylene-activated compound, and a dienophile react in the presence of an organocatalyst to generate the spirocyclic product with high diastereoselectivity and enantioselectivity. nih.gov
Another example is the one-pot synthesis of spiro-isobenzofuran compounds through the condensation of ninhydrin (B49086) with aminonaphthoquinones. mdpi.com These reactions demonstrate the power of MCRs to rapidly assemble complex spirocyclic architectures from simple starting materials. The efficiency and atom economy of MCRs make them a powerful tool for the synthesis of diverse spiroketones. rsc.org
Specific Approaches to the Synthesis of 5-Methylspiro[3.5]non-5-en-1-one and Direct Structural Analogs
Another conceivable strategy is the use of a ring-closing metathesis (RCM) reaction. rsc.orgrsc.orgacs.org This powerful reaction, often catalyzed by ruthenium-based catalysts, can form cyclic alkenes from diene precursors. acs.org For the synthesis of 5-Methylspiro[3.5]non-5-en-1-one, a precursor containing a cyclobutanone (B123998) with two alkenyl side chains at the appropriate positions could be subjected to RCM to form the six-membered ring containing the double bond.
The synthesis of the related saturated compound, spiro[3.5]nonane-6,8-dione, has been reported via the cyclization of diethyl acetonedicarboxylate with cyclobutylidene-2-propanone followed by decarboxylation. wikipedia.org This suggests that the core spiro[3.5]nonane skeleton can be constructed through Michael addition and subsequent intramolecular condensation reactions.
Green Chemistry Principles Applied to Spiroketone Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like spiroketones. beilstein-journals.org Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). wikipedia.orgresearchgate.net
A notable example of green chemistry in action is the development of a sustainable telescoped flow process for the synthesis of a chiral spiroketone intermediate. beilstein-journals.org This process combines a ring-closing metathesis step and a hydrogenation step using a single catalyst, which significantly reduces catalyst loading and process costs. beilstein-journals.org The implementation of flow chemistry also offers benefits such as enhanced heat and mass transfer, improved safety, and the potential for automation. beilstein-journals.org
The table below illustrates the significant improvements in green chemistry metrics achieved in a telescoped flow process for a spiroketone synthesis compared to a traditional batch process. beilstein-journals.org
| Metric | Batch Process | Telescoped Flow Process | % Improvement |
| Process Mass Intensity (PMI) | 43.9 | 16.8 | 61.7% |
| Catalyst Cost | - | - | 70% Reduction |
Another case study in green spiroketone synthesis involved the development of a concise and eco-friendly asymmetric manufacturing process for a spiroketone containing an all-carbon quaternary stereocenter. This new route featured a highly efficient catalytic asymmetric allylic alkylation and a "5-in-1" telescopic chemical process. The improvements in green metrics were substantial, as shown in the table below.
| Metric | Original Process | Asymmetric Process | % Improvement |
| Overall Yield | 10% | 47% | 370% |
| Organic Solvent Usage | - | - | 99% Reduction |
| Water Usage | - | - | 76% Reduction |
| Total Waste | - | - | 1558 metric tons reduced |
These examples highlight how the application of green chemistry principles can lead to more sustainable, efficient, and cost-effective methods for the synthesis of spiroketones.
Mechanistic Investigations and Advanced Theoretical Studies on Spiro 3.5 Non 5 En 1 One Systems
Elucidation of Reaction Mechanisms in Spiroketone Synthesis
The construction of the spiroketone framework can proceed through various reaction pathways. The elucidation of these mechanisms is fundamental for controlling reaction outcomes and optimizing synthetic efficiency. Investigations often focus on identifying short-lived, high-energy species that dictate the course of the reaction.
While a direct synthesis of 5-Methylspiro[3.5]non-5-en-1-one via azomethine ylides is not prominently documented, the use of such intermediates is a powerful strategy in the synthesis of nitrogen-containing spirocycles. Azomethine ylides, typically generated in situ, can undergo [3+2] cycloaddition reactions with suitable dipolarophiles to construct five-membered heterocyclic rings, a key step in forming spiro-pyrrolidine systems. This highlights a broader mechanistic principle where transient dipoles are employed to build complex spirocyclic scaffolds.
In the context of carbocyclic spiroketones, vinyl metal species are highly relevant transient intermediates. Generated from the reaction of vinyl halides or triflates with organometallic reagents, these species can participate in intramolecular cyclization or coupling reactions. For instance, a vinyl lithium or vinyl copper species could be conceptualized to undergo an intramolecular nucleophilic attack on a tethered carbonyl group or an activated cyclobutanone (B123998) precursor to forge the spiro[3.5]nonane skeleton. The reactivity and stability of these vinyl metal intermediates are critical determinants of the reaction's success and selectivity.
Radical-mediated spirocyclization has emerged as a powerful tool for forging complex spirocyclic frameworks under mild conditions. researchgate.net These reactions often proceed via dearomatization pathways, where a radical addition to an aromatic ring initiates a cyclization cascade. researchgate.net For example, photoredox-mediated processes can generate radicals that undergo 5-exo-trig or 6-exo-trig cyclizations to furnish spirocyclic compounds. researchgate.net While many examples focus on dearomative strategies, non-dearomative radical cyclizations are also employed to create structurally diverse spirocycles. researchgate.net The application of these principles could envision a pathway to a spiro[3.5]nonane system through the cyclization of a suitably designed acyclic radical precursor. The regioselectivity of the radical addition and the subsequent cyclization are key control elements in these synthetic routes. researchgate.net
Computational Chemistry and Quantum Mechanical Analyses
Classical experimental investigation is increasingly augmented by computational chemistry, which provides profound insights into reaction mechanisms, energetics, and molecular structures that are often inaccessible through empirical methods alone. aps.orgarxiv.org
Density Functional Theory (DFT) has become an indispensable tool for studying chemical reactions. youtube.comrsc.org By calculating the energies of reactants, products, transition states, and intermediates, DFT can map out entire potential energy surfaces for a given reaction. nih.gov This allows chemists to rationalize observed outcomes, such as why a particular regio- or stereoisomer is formed preferentially. nih.gov
For spiroketone synthesis, DFT calculations can be used to:
Determine the relative stability of different possible products.
Calculate the activation energies for competing reaction pathways, thereby predicting the major product. nih.gov
Analyze the electronic structure of transition states to understand the origins of stereoselectivity. researchgate.net
Investigate the role of catalysts by modeling the catalyst-substrate complex.
| Computational Task | Information Gained from DFT | Relevance to Spiroketone Synthesis |
| Geometry Optimization | Predicts the lowest energy structure of molecules and intermediates. | Determines the most stable conformation of the spiro[3.5]non-5-en-1-one ring system. |
| Transition State Search | Locates the highest energy point along a reaction coordinate. | Identifies the energy barrier for the ring-forming step, helping to predict reaction feasibility. nih.gov |
| Energy Profile Calculation | Maps the energy changes throughout a reaction mechanism. | Rationalizes why one synthetic pathway (e.g., ionic vs. radical) might be favored over another. nih.gov |
| Orbital Analysis | Examines the frontier molecular orbitals (HOMO-LUMO). | Explains the reactivity and selectivity in cycloaddition or nucleophilic attack steps. nih.gov |
Beyond electronic structure calculations, molecular modeling techniques such as molecular mechanics (MM) and molecular dynamics (MD) are crucial for understanding the conformational behavior of flexible molecules like spiroketones. nih.govresearchgate.net Spirocyclic systems can exist in multiple conformations, and the relative stability of these conformers can influence both reactivity and the stereochemical outcome of subsequent reactions. nih.gov
Conformational analysis helps in predicting the most populated ground-state geometry. For reactions involving an attack on a prochiral center, such as the reduction of the ketone in 5-methylspiro[3.5]non-5-en-1-one, the preferred conformation of the starting material can dictate the facial selectivity of the attack, leading to a predictable stereochemical outcome. Molecular modeling can generate and rank the energies of different conformers, providing a basis for predicting the major diastereomer formed in a reaction. nih.govnih.gov
Principles of Stereochemical Control and Diastereoselectivity in Spiroketone Formation
The creation of the spirocenter often generates a new stereocenter, and controlling its configuration is a major challenge in synthesis. nih.gov Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction. youtube.comyoutube.com In the context of spiroketone synthesis, achieving high diastereoselectivity is critical.
The principles of stereochemical control are often rooted in steric and stereoelectronic effects. For example, in a cyclization reaction, the incoming group will preferentially approach from the less sterically hindered face of the molecule. This concept, often explained by models like the Felkin-Anh model for nucleophilic addition to carbonyls, can be extended to ring-forming reactions. youtube.com The pre-existing stereocenters in a substrate or the use of chiral catalysts can create an energetic preference for one transition state over its diastereomeric counterpart, leading to a highly selective transformation. nih.govrsc.org The development of catalytic, asymmetric methods is particularly important for accessing enantiomerically pure spiroketones.
| Control Element | Principle | Application in Spiroketone Synthesis |
| Substrate Control | Pre-existing chiral centers in the starting material direct the stereochemistry of the newly formed center. | An existing stereocenter on the chain destined to form one of the rings can influence the facial selectivity of the cyclization. |
| Reagent Control | A chiral reagent or catalyst creates a chiral environment around the substrate. | Asymmetric catalysts can differentiate between two enantiotopic faces of a prochiral starting material, leading to an enantioselective synthesis. rsc.org |
| Kinetic vs. Thermodynamic Control | The product distribution is determined by the relative rates of formation (kinetic) or the relative stabilities of the products (thermodynamic). | Running a reaction at low temperature may favor the kinetically preferred diastereomer, while higher temperatures might allow for equilibration to the more stable thermodynamic product. |
Spectroscopic and Advanced Structural Characterization of 5 Methylspiro 3.5 Non 5 En 1 One and Its Derivatives
X-ray Crystallography for Definitive Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry of chiral centers. For complex molecules such as 5-Methylspiro[3.5]non-5-en-1-one and its derivatives, which feature a spirocyclic core, this technique is invaluable in resolving any structural ambiguities that may persist after analysis by other spectroscopic methods.
In a notable study, the absolute configuration of a spiro[3.5]nonane derivative was unequivocally established through single-crystal X-ray analysis. The investigation focused on 3-hydroxy-1-(4-methoxyphenyl)-2-oxo-1-azaspiro[3.5]nonane, where the enzymatic resolution of a racemic mixture yielded a single enantiomer suitable for crystallographic studies. The resulting crystal structure analysis not only confirmed the connectivity of the atoms but also determined the absolute configuration at the chiral centers to be 3S.
Furthermore, the study confirmed the structures of related diastereomeric products, namely the equatorial and axial conformers of 3-acetoxy-1-(4-methoxyphenyl)-7-ethyl-2-oxo-1-azaspiro[3.5]nonane. The differentiation between these conformers and the precise assignment of their relative stereochemistry were made possible by the detailed three-dimensional model obtained from the X-ray diffraction data.
The general approach for such determinations involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. For the determination of the absolute configuration, the phenomenon of anomalous dispersion is utilized, which requires careful data collection and analysis.
The crystallographic data obtained from such studies are typically deposited in structural databases, such as the Cambridge Structural Database (CSD), making them accessible to the wider scientific community. re3data.org These data include key parameters that define the crystal and molecular structure, as exemplified in the table below, which illustrates the type of information that would be obtained for a derivative of 5-Methylspiro[3.5]non-5-en-1-one.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123, b = 15.456, c = 8.789 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.2, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1324.5 |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density (g/cm³) | The calculated density of the crystal. | 1.25 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
This detailed structural information is paramount for understanding the precise spatial arrangement of the atoms within the spiro[3.5]nonane framework, which in turn influences the compound's chemical reactivity and biological activity.
Advanced Research Perspectives on the Spiro 3.5 Nonane Scaffold in Chemical Science
Design and Synthesis of Architecturally Complex Spirocyclic Compounds
The construction of spirocyclic frameworks, particularly the formation of the sterically congested quaternary spiro-carbon, presents a formidable synthetic challenge. nih.gov Consequently, the development of robust and efficient synthetic methodologies is a critical area of research. nih.govnih.gov Numerous strategies have been devised, including intramolecular alkylations, rearrangement reactions, and various cycloaddition approaches. nih.govwikipedia.org
One of the classic and effective methods for constructing spiro[3.5]nonane systems is the De Mayo reaction. researchgate.netwikipedia.org This photochemical reaction involves a [2+2] cycloaddition between an alkene and the enol form of a 1,3-dione, followed by a thermally or base-induced retro-aldol condensation. wikipedia.orgrsc.org The synthesis of 5-Methylspiro[3.5]non-5-en-1-one can be envisioned through such a pathway, where a suitable cyclobutane-1,3-dione (B95015) derivative undergoes photocycloaddition with isoprene, leading to the target spirocyclic enone after the ring-opening of the resulting cyclobutanol (B46151) intermediate.
Beyond specific named reactions, modern synthetic chemistry continues to produce novel methods for spirocycle synthesis, including transition-metal-catalyzed cyclizations and radical-mediated dearomatization strategies. researchgate.netresearchgate.net These approaches offer access to a diverse range of functionalized spirocyclic building blocks essential for creating architecturally complex molecules. nih.govnih.gov
| Synthetic Strategy | Description | Key Features |
| Intramolecular Alkylation | Acyclic precursors containing both a nucleophile and an electrophile are cyclized to form the spiro center. | Often requires specific precursors; useful for a variety of ring sizes. |
| Rearrangement Reactions | Reactions like the pinacol (B44631) rearrangement can convert specific diol precursors into spiro-ketones. wikipedia.org | Substrate-specific; can create complex scaffolds from simple starting materials. |
| [2+2] Photocycloaddition (De Mayo Reaction) | Photochemical cycloaddition of an enolized β-diketone with an alkene, followed by retro-aldol cleavage to yield a 1,5-dicarbonyl system which can form a spiro enone. researchgate.netwikipedia.org | Powerful for creating 1,5-dicarbonyl relationships and spiro[3.5] systems. |
| Cycloaddition Reactions | Diels-Alder or [3+2] cycloadditions using substrates with exocyclic double bonds can generate spirocyclic systems in a highly stereocontrolled manner. rsc.orgbeilstein-journals.org | High stereoselectivity; convergent synthesis. |
| Radical Cyclization/Dearomatization | Radical-initiated cascade reactions can construct spirocycles through the dearomatization of aromatic precursors. researchgate.net | Access to highly complex spiro-heterocycles; mild reaction conditions. |
Contributions to Molecular Diversity and Structural Complexity in Synthetic Chemistry
In the quest for new bioactive compounds, exploring novel regions of chemical space is paramount. For decades, synthetic efforts were heavily focused on flat, aromatic, sp²-rich molecules. However, there is a growing consensus that molecules with a higher fraction of sp³-hybridized carbons and greater three-dimensionality often exhibit improved physicochemical properties and clinical success rates. tandfonline.combldpharm.com
Spirocyclic scaffolds are exemplary in this regard. The fusion of two rings through a single tetrahedral carbon atom creates a rigid, well-defined three-dimensional structure. researchgate.netmdpi.com This architecture allows for precise spatial orientation of substituents, a feature that can be exploited to optimize interactions with biological targets like proteins and enzymes. tandfonline.com The spiro[3.5]nonane core, as seen in 5-Methylspiro[3.5]non-5-en-1-one , serves as a prime example of a scaffold that imparts structural complexity.
The structure of 5-Methylspiro[3.5]non-5-en-1-one is a versatile building block for generating molecular diversity. nih.gov It features several key functional handles:
The ketone group can be used for nucleophilic additions, reductions, or conversion to other functional groups.
The alkene moiety in the cyclohexene (B86901) ring is amenable to a wide range of transformations, including hydrogenation, epoxidation, and various addition reactions.
The rigid spirocyclic core ensures that any new functionality is introduced into a conformationally restricted and spatially distinct orientation.
By utilizing these features, chemists can generate libraries of diverse compounds from a single spirocyclic precursor, effectively exploring the three-dimensional space around the core scaffold to identify novel bioactive molecules. researchgate.netnih.gov
Strategies for Modulating Physicochemical Properties via Spirocyclic Scaffolds in Chemical Probes
Chemical probes are essential tools for dissecting biological processes. The efficacy of a probe is highly dependent on its physicochemical properties, such as solubility, lipophilicity (logP), metabolic stability, and cell permeability. nih.gov Introducing spirocyclic scaffolds is an increasingly popular strategy for fine-tuning these properties to create more effective probes. nih.govresearchgate.net
Replacing a flat aromatic ring or a flexible aliphatic chain with a rigid spirocyclic core can have several beneficial effects: tandfonline.combldpharm.com
Increased Solubility: The higher sp³-character of spirocycles can disrupt crystal packing and lead to improved aqueous solubility compared to their flat aromatic counterparts. nih.govtandfonline.com
Modulated Lipophilicity: The introduction of a spirocycle can alter a molecule's logP value, which is crucial for balancing solubility and membrane permeability. bldpharm.comtandfonline.com For instance, replacing a morpholine (B109124) group with an azaspirocycle has been shown to lower logD values. bldpharm.com
Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are often less susceptible to metabolic attack by enzymes like cytochrome P450s, which can increase the half-life of a compound in biological systems. tandfonline.com
Conformational Locking: By locking the conformation of appended functional groups, a spirocyclic scaffold can improve binding affinity and selectivity for a specific biological target. tandfonline.comnih.gov This is particularly valuable in the design of fluorescent probes, where the spirocyclic form is often a non-fluorescent "off" state that can be switched "on" by a specific analyte or event. nih.gov
The compound 5-Methylspiro[3.5]non-5-en-1-one and its parent scaffold provide a clear example of the physicochemical properties associated with this class of molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (TPSA) (Ų) |
| 5-Methylspiro[3.5]non-5-en-1-one | C₁₀H₁₄O | 150.22 | 1.6 | 17.1 |
| Spiro[3.5]nonane | C₉H₁₆ | 124.22 | 4.2 | 0 |
| Spiro[3.5]nonan-1-one | C₉H₁₄O | 138.21 | 2.3 | 17.1 |
Emerging Research Directions and Persistent Challenges in Spiro[3.5]non-5-en-1-one Chemistry
The field of spirocycle chemistry is dynamic, with ongoing research opening new avenues while also facing persistent hurdles.
Emerging Research Directions:
Asymmetric Synthesis: A major frontier is the development of catalytic, enantioselective methods for the synthesis of spirocycles. Creating specific stereoisomers of substituted 5-Methylspiro[3.5]non-5-en-1-one derivatives is crucial, as different enantiomers or diastereomers often exhibit vastly different biological activities.
Novel Applications in Medicinal Chemistry: The use of the spiro[3.5]nonane scaffold as a bioisostere for other common ring systems is a promising area. researchgate.net Its unique 3D exit vectors make it an attractive scaffold for fragment-based drug discovery campaigns targeting complex protein-protein interactions. lifechemicals.com
Visible-Light Photochemistry: Modern synthetic methods are moving towards more sustainable practices. Developing visible-light-mediated syntheses for spirocycles like 5-Methylspiro[3.5]non-5-en-1-one , reinventing classic UV-light reactions like the De Mayo reaction, reduces energy consumption and can offer alternative selectivities. rsc.org
Materials Science: The rigidity and defined shape of spirocyclic compounds make them interesting candidates for advanced materials, such as organic light-emitting diodes (OLEDs) or as components of molecular machines.
Persistent Challenges:
Stereochemical Control: The primary challenge remains the efficient and highly selective control of stereochemistry at the quaternary spiro-center and any other stereocenters on the rings. nih.gov
Synthetic Accessibility: Despite recent advances, many complex spirocycles are still difficult and costly to synthesize, which can hinder their application in large-scale screening libraries. researchgate.net Developing more efficient and scalable routes is essential.
Ring Strain: The cyclobutane (B1203170) ring in the spiro[3.5]nonane system possesses inherent ring strain. While this can be exploited for subsequent reactions, it can also lead to instability or undesired rearrangements under certain conditions, complicating synthetic planning. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
